

Application Notes and Protocols for Liver-Targeted siRNA Delivery

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Compound of Interest		
Compound Name:	alpha-Galnac-teg-N3	
Cat. No.:	B12404019	Get Quote

Conjugating siRNA to α-GalNAc-TEG-N3 for Enhanced Hepatocyte Targeting

Audience: Researchers, scientists, and drug development professionals.

Introduction: The targeted delivery of small interfering RNA (siRNA) to specific cell types remains a significant hurdle in the development of RNAi-based therapeutics. For liver-related diseases, a highly effective strategy involves conjugating siRNA to a ligand that binds to the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes.[1][2][3][4][5] N-acetylgalactosamine (GalNAc) is a natural ligand for ASGPR with high binding affinity. Utilizing a triantennary GalNAc cluster dramatically increases the binding avidity to the receptor, leading to rapid and efficient receptor-mediated endocytosis of the siRNA conjugate into hepatocytes.

This document provides detailed protocols for the conjugation of siRNA to a trivalent GalNAc ligand using a TEG (tetraethylene glycol) spacer and an azide (N3) moiety for click chemistry, along with methods for evaluating the conjugate's efficacy. The use of an α -GalNAc-TEG-N3 linker allows for a modular and efficient conjugation process, often employing copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).

Mechanism of Action: From Injection to Gene Silencing

Methodological & Application

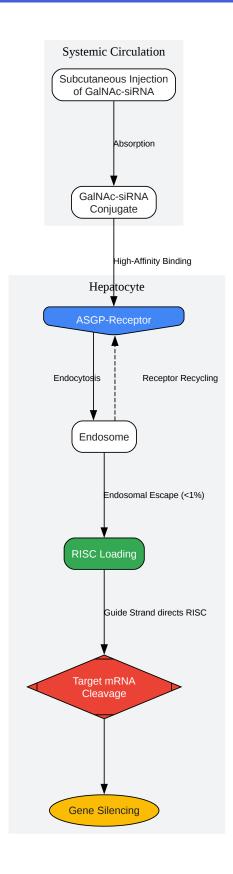




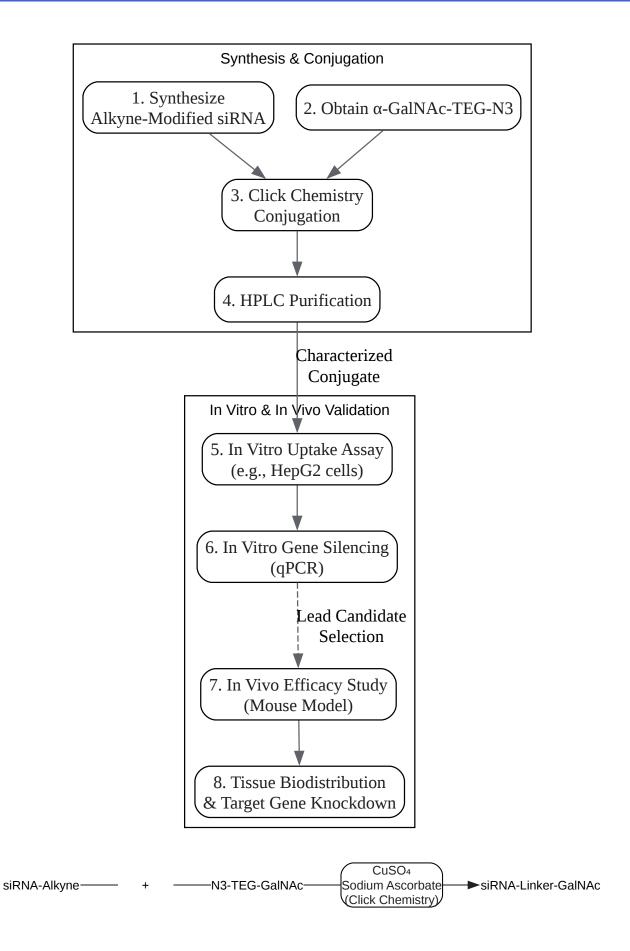
The journey of a GalNAc-siRNA conjugate from subcutaneous injection to target gene silencing in the liver involves a multi-step process.

- Absorption and Distribution: Following subcutaneous administration, the GalNAc-siRNA conjugate is absorbed into the systemic circulation.
- Hepatocyte Targeting & Binding: In the bloodstream, the trivalent GalNAc ligand specifically
 recognizes and binds to the ASGP-receptors on the surface of hepatocytes. This interaction
 is high-affinity, with trivalent structures showing up to a 1,000-fold higher affinity than
 monomeric GalNAc.
- Internalization: The entire GalNAc-siRNA-ASGPR complex is rapidly internalized into the cell via clathrin-mediated endocytosis, forming an endosome.
- Endosomal Processing: Inside the cell, the pH of the endosome decreases, causing the
 conjugate to dissociate from the ASGPR. The receptor is then recycled back to the cell
 surface for further rounds of uptake.
- Endosomal Escape: A small but effective fraction (estimated to be less than 1%) of the siRNA escapes the endosome and enters the cytoplasm. The exact mechanism for this escape is still under investigation but is a critical step for therapeutic effect.
- RNAi Machinery Engagement: Once in the cytoplasm, the siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC). The passenger (sense) strand of the siRNA is cleaved and discarded, while the guide (antisense) strand remains to guide the RISC to the target messenger RNA (mRNA).
- Target mRNA Cleavage: The RISC, guided by the siRNA, binds to the complementary sequence on the target mRNA. The Argonaute-2 (Ago2) protein within RISC then cleaves the mRNA, leading to its degradation and preventing its translation into a protein. This catalytic process results in potent and durable silencing of the target gene.











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References

- 1. Frontiers | The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates [frontiersin.org]
- 2. The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA Delivery: GalNAc Conjugates and LNPs | Alnylam® Pharmaceuticals [alnylam.com]
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